1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-ol
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Overview
Description
1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-ol is a heterocyclic compound that features both an oxazole and a piperidine ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
The primary target of the compound 1-((2-Methyloxazol-4-yl)methyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
1-((2-Methyloxazol-4-yl)methyl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound structure . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of 1-((2-Methyloxazol-4-yl)methyl)piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into the cells .
Result of Action
The result of the action of 1-((2-Methyloxazol-4-yl)methyl)piperidin-4-ol is the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound inhibits the infection process of HIV-1 . This results in a slower progression to AIDS and a better response to treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-ol typically involves the formation of the oxazole ring followed by the attachment of the piperidine moiety. One common method involves the cyclodehydration of 2-amino-1-phenylethanone with acetyl chloride to form the oxazole ring. This intermediate is then reacted with piperidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole or piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-oxazole: A simpler oxazole derivative with similar chemical properties.
Piperidine: A basic six-membered ring structure that forms the backbone of many pharmaceutical compounds.
Oxazolidinones: A class of compounds with a similar oxazole ring structure but different functional groups.
Uniqueness
1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-ol is unique due to the combination of the oxazole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8-11-9(7-14-8)6-12-4-2-10(13)3-5-12/h7,10,13H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYUFNGSFQVLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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